

In-depth Technical Guide: Influenza Virus-IN-5 (Compound 5f)

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Compound of Interest

Compound Name: Influenza virus-IN-5

Cat. No.: B15142258

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza virus continues to pose a significant global health threat, necessitating the development of novel antiviral agents with diverse mechanisms of action. **Influenza Virus-IN-5**, also identified as Compound 5f, is a potent inhibitor of the influenza virus, specifically targeting the hemagglutinin (HA) protein. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Influenza Virus-IN-5**, tailored for professionals in the field of virology and drug discovery.

Chemical Structure and Properties

Influenza Virus-IN-5 (Compound 5f) belongs to a class of compounds known as indole-substituted spirothiazolidinones. The core structure consists of an indole moiety linked to a spirothiazolidinone scaffold.

Chemical Name: N-(5-chloro-3-methyl-1H-indol-2-yl)-spiro[cyclohexane-1,2'-thiazolidine]-4'-one (deduced from related structures and nomenclature, precise confirmation from primary source pending).

(A more detailed structural representation would be included here if the exact IUPAC name or a clear image from the primary literature were available.)

Quantitative Data

The antiviral activity and cytotoxicity of **Influenza Virus-IN-5** (Compound 5f) have been evaluated against the influenza A/H3N2 virus. The key quantitative parameters are summarized in the table below.

Parameter	Value	Virus Strain	Reference
50% Effective Concentration (EC50)	1 nM	Influenza A/H3N2	[1]
Selectivity Index (SI)	~2000	Influenza A/H3N2	[1]

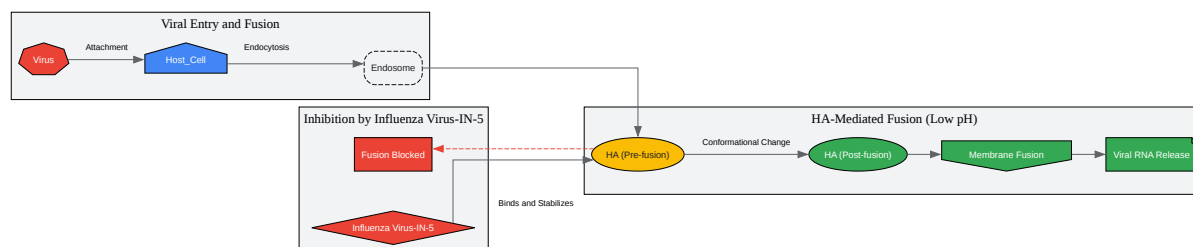
Note: The Selectivity Index is a ratio of the cytotoxicity to the antiviral activity of a compound (CC50/EC50). A higher SI value indicates a more favorable therapeutic window.

Mechanism of Action: Inhibition of Hemagglutinin-Mediated Membrane Fusion

Influenza Virus-IN-5 exerts its antiviral effect by inhibiting the membrane fusion process mediated by the viral hemagglutinin (HA) protein.[1] This is a critical step in the viral lifecycle, allowing the release of the viral genome into the host cell.

The proposed mechanism of action involves the binding of **Influenza Virus-IN-5** to a hydrophobic pocket within the HA trimer. This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for membrane fusion within the endosome. By locking HA in its pre-fusion state, the virus is unable to release its genetic material, thereby halting the replication cycle.

Below is a diagram illustrating the proposed mechanism of inhibition.



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Caption: Mechanism of action of **Influenza Virus-IN-5**.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize the antiviral activity of **Influenza Virus-IN-5**. These are based on standard virological techniques and should be adapted from the specific details in the primary literature when available.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay determines the concentration of the compound required to inhibit the virus-induced killing of host cells.

- **Cell Seeding:** Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density that will form a confluent monolayer after 24 hours of incubation.
- **Compound Preparation:** Prepare a serial dilution of **Influenza Virus-IN-5** in cell culture medium.

- **Infection:** Infect the MDCK cell monolayer with a pre-titered amount of influenza A/H3N2 virus.
- **Treatment:** Immediately after infection, add the serially diluted compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
- **Incubation:** Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe a clear cytopathic effect (CPE) in the virus-only control wells (typically 48-72 hours).
- **CPE Assessment:** Observe the wells under a microscope to assess the degree of CPE. Alternatively, use a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to quantify the number of viable cells.
- **Data Analysis:** Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.

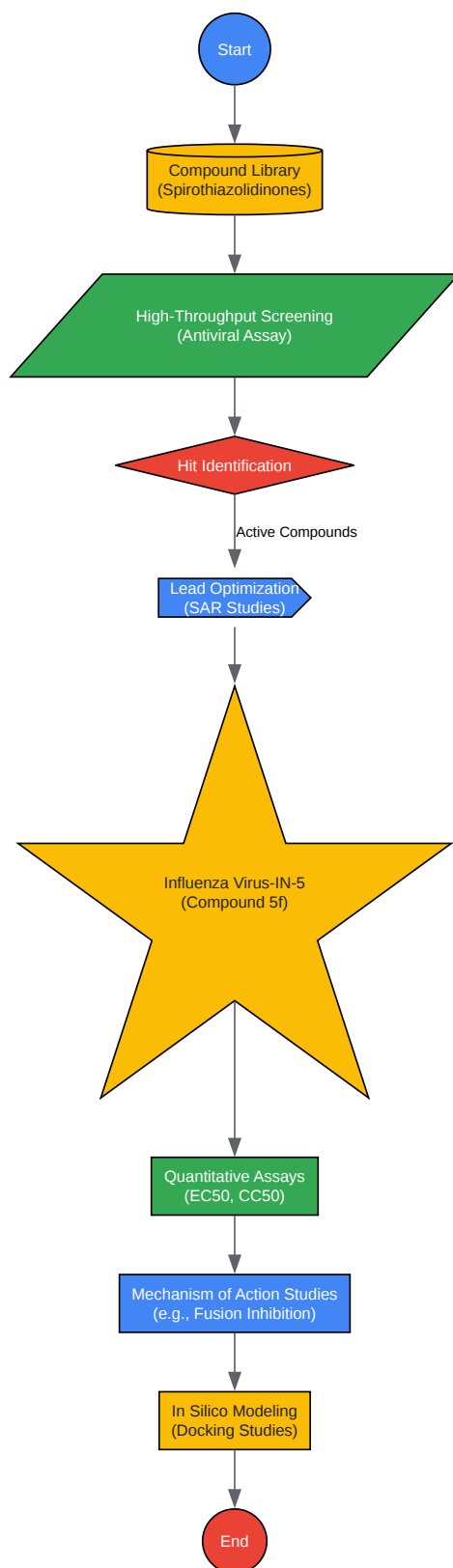
Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

- **Cell Seeding:** Seed MDCK cells in a 96-well plate as described for the antiviral assay.
- **Compound Treatment:** Add a serial dilution of **Influenza Virus-IN-5** to the wells containing the cell monolayer. Include a cell-only control (no compound).
- **Incubation:** Incubate the plate under the same conditions as the antiviral assay.
- **Viability Assessment:** Use a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to quantify the number of viable cells in each well.
- **Data Analysis:** Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental and Logical Workflow

The discovery and characterization of **Influenza Virus-IN-5** likely followed a structured workflow from initial screening to detailed mechanistic studies.



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References

- 1. Superior inhibition of influenza virus hemagglutinin-mediated fusion by indole-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
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